molecular formula C22H16ClFN2O4 B11494563 1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea

1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea

Cat. No.: B11494563
M. Wt: 426.8 g/mol
InChI Key: NCYBBBJHDGBHEE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and a benzodioxin ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using fluorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-2-(2-fluorobenzoyl)hydrazine: Shares similar structural features but differs in the presence of a hydrazine group instead of a urea group.

    1-(2-Chloro-4-fluorobenzoyl)pyrrolidine: Contains a pyrrolidine ring instead of a benzodioxin ring.

Uniqueness

1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is unique due to the combination of its chlorophenyl, fluorobenzoyl, and benzodioxin moieties, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H16ClFN2O4

Molecular Weight

426.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea

InChI

InChI=1S/C22H16ClFN2O4/c23-13-5-7-14(8-6-13)25-22(28)26-18-12-20-19(29-9-10-30-20)11-16(18)21(27)15-3-1-2-4-17(15)24/h1-8,11-12H,9-10H2,(H2,25,26,28)

InChI Key

NCYBBBJHDGBHEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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